Platelet Aggregation Inhibition: Bupranolol 2.4–3.3× More Potent than Propranolol
Bupranolol inhibits adrenaline-ADP-induced platelet aggregation with 2.4–3.2× greater potency than propranolol in rabbit platelets, and inhibits adrenaline-induced aggregation in human platelets 2.8–3.3× more effectively than propranolol [1]. Additionally, bupranolol uniquely stimulates disaggregation of pre-formed platelet aggregates, an effect propranolol fails to produce [1].
| Evidence Dimension | Inhibition of platelet aggregation |
|---|---|
| Target Compound Data | Inhibition potency (relative to propranolol): 2.4–3.2× (rabbit); 2.8–3.3× (human) |
| Comparator Or Baseline | Propranolol (reference potency = 1×) |
| Quantified Difference | 2.4–3.3× greater inhibitory potency; qualitative difference in disaggregation effect (present vs. absent) |
| Conditions | In vitro; rabbit and human platelets; adrenaline-ADP-induced aggregation; adrenaline-induced aggregation |
Why This Matters
This quantified superior antiplatelet activity, including a disaggregation function absent in propranolol, makes bupranolol the preferred selection for thrombosis and platelet function research applications.
- [1] Umetsu T, et al. Effects of bupranolol, a new beta-blocker, on platelet functions of rabbit and human in vitro. Thromb Haemost. 1976 Nov 30;36(2):376-87. PMID: 12593. View Source
